O-valeroyl-L-carnitine
Overview
Description
O-valeroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group specified is valeroyl . It is a naturally occurring compound that belongs to the class of carnitines, which are quaternary ammonium compounds that play a crucial role in the transport of fatty acids across the mitochondrial membrane.
Synthesis Analysis
L-carnitine can be synthesized within the body from the amino acids lysine or methionine . The main function of L-carnitine is the transfer of long-chain fatty acids to mitochondria for subsequent β-oxidation . Moreover, L-carnitine by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell regulates pyruvate dehydrogenase activity .Molecular Structure Analysis
The molecular formula of O-valeroyl-L-carnitine is C12H23NO4 . The average mass is 245.315 Da and the monoisotopic mass is 245.162704 Da .Chemical Reactions Analysis
The main function of L-carnitine is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . Moreover, L-carnitine by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell regulates pyruvate dehydrogenase activity .Physical And Chemical Properties Analysis
The physical and chemical properties of O-valeroyl-L-carnitine include a molecular formula of C12H23NO4, an average mass of 245.315 Da, and a monoisotopic mass of 245.162704 Da . It has 5 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Scientific Research Applications
Role in Disease
Carnitine, particularly its biologically active form L-carnitine, plays a crucial role in energy production and fatty acid metabolism. It's particularly vital in conditions like diabetes, sepsis, cardiomyopathy, malnutrition, cirrhosis, endocrine disorders, and aging. Nutritional supplementation of L-carnitine has shown promise in various neural disorders, cardiovascular disease, obesity, and improving glucose intolerance (Flanagan et al., 2010).
Embryo Development
L-carnitine's antioxidant properties and stimulation of β-oxidation have been studied in embryo development, particularly in in vitro systems. Its supplementation has shown varying effects on embryonic survival rates, gene expression, and molecular quality of embryos, indicating its potential in improving metabolic performance of oocytes and embryos (Saraiva et al., 2018).
Analytical Approaches
The determination of carnitine and acyl-carnitines in biological materials, foods, and dietary supplements is significant for understanding metabolic disorders and monitoring the biochemical effects of carnitine therapy. Various analytical methods have been developed to study carnitine in different samples, which is crucial for more insights into carnitine metabolism and synthesis (Dąbrowska & Starek, 2014).
Influence in IVF and Cloning
In in vitro fertilization (IVF) and cloning, L-carnitine supplementation during oocyte maturation has been shown to improve the developmental competence of embryos. This is likely due to enhanced intracellular glutathione synthesis, leading to reduced reactive oxygen species levels and better nuclear reprogramming in embryos (You et al., 2012).
Metabolic Functions and Health Benefits
L-Carnitine's metabolic functions extend beyond fatty acid transport. It plays a role in reducing oxidative stress and has been proposed as a treatment for various conditions, including heart failure and weight loss. However, its effectiveness varies, and further research is needed to establish its routine use in these disorders (Pękala et al., 2011).
Protective Role in Oocyte and Embryo Development
L-carnitine has shown potential in protecting oocyte cytoskeleton and embryogenesis against harmful substances present in conditions like endometriosis. Its addition during IVF may help improve outcomes in patients with such conditions (Mansour et al., 2009).
Diabetes Management
In diabetes management, L-carnitine supplementation as an adjunctive therapy has been studied for its potential in alleviating lipid-induced insulin resistance. It facilitates fatty acid export from tissues, potentially enhancing mitochondrial efflux of excess acyl groups and improving metabolic outcomes (Power et al., 2007).
Pharmacokinetics
Understanding the pharmacokinetics of L-carnitine is crucial in its clinical use for treating carnitine deficiency disorders. The body maintains the endogenous carnitine pool through biosynthesis, dietary absorption, and renal reabsorption, with carnitine being critical in facilitating fatty acid transport into mitochondria for β-oxidation (Evans & Fornasini, 2003).
Antioxidative Activity
L-carnitine's antioxidative properties have been shown to protect plasma components against oxidative and nitrative damage, highlighting its potential role in enhancing physical function and mitigating negative health impacts (Kołodziejczyk et al., 2011).
Fatigue Management in Cancer Patients
The efficacy of L-carnitine supplementation in managing fatigue in cancer patients has been studied, although results suggest no significant improvement in fatigue or other outcomes after L-carnitine supplementation, highlighting the need for further research in this area (Cruciani et al., 2012).
Future Directions
While L-carnitine supplementation has been found to improve body strength, sports endurance, and exercise capacity, it also elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, which is supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
properties
IUPAC Name |
(3R)-3-pentanoyloxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNFQQXVMPSASB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315786 | |
Record name | Valeryl L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valerylcarnitine | |
CAS RN |
40225-14-7 | |
Record name | Valeryl L-carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40225-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeryl L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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